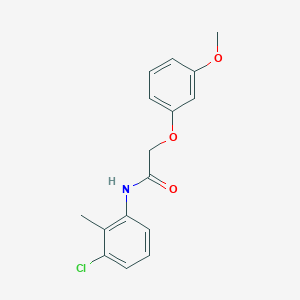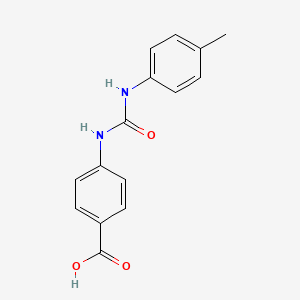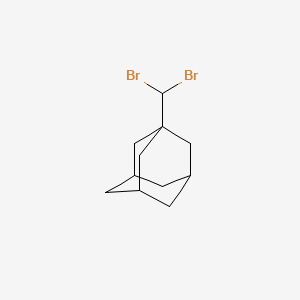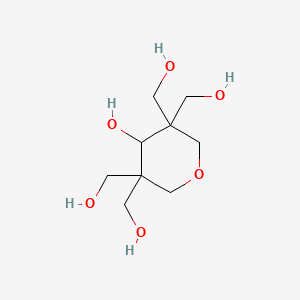![molecular formula C10H8ClF3O2 B11960350 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone CAS No. 1536-62-5](/img/structure/B11960350.png)
1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H8ClF3O2 It is known for its unique chemical structure, which includes a trifluoroethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a phenyl ketone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Formation of ethers or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-Chloro-1,1,2-trifluoroethyl ether: Shares the trifluoroethoxy group but differs in its overall structure and reactivity.
1,1,2,2-Tetrafluoroethyl ether: Similar in containing fluorinated groups but has different chemical properties and applications.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds have multiple trifluoroethoxy groups and are studied for their potential biological activities.
Uniqueness: 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan
Propriétés
Numéro CAS |
1536-62-5 |
|---|---|
Formule moléculaire |
C10H8ClF3O2 |
Poids moléculaire |
252.62 g/mol |
Nom IUPAC |
1-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)7-4-2-3-5-8(7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
Clé InChI |
CVVPWCDQNQSOHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)







![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)



